molecular formula C14H17F2NO5 B12309138 N-Boc-3,5-Difluoro-DL-tyrosine

N-Boc-3,5-Difluoro-DL-tyrosine

Cat. No.: B12309138
M. Wt: 317.28 g/mol
InChI Key: FWRXLQAYDCVCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-3,5-Difluoro-L-tyrosine: is a chemical compound with the molecular formula C14H17F2NO5 . It is a derivative of L-tyrosine, where the hydrogen atoms at the 3 and 5 positions of the phenyl ring are replaced by fluorine atoms, and the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is used in various scientific research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,5-Difluoro-L-tyrosine typically involves the following steps:

    Protection of the amino group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group.

    Fluorination: The hydrogen atoms at the 3 and 5 positions of the phenyl ring are replaced by fluorine atoms using appropriate fluorinating agents.

Industrial Production Methods: Industrial production methods for N-Boc-3,5-Difluoro-L-tyrosine involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: N-Boc-3,5-Difluoro-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives .

Scientific Research Applications

N-Boc-3,5-Difluoro-L-tyrosine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Boc-3,5-Difluoro-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • N-Boc-3,5-Difluoro-L-phenylalanine
  • N-Boc-4,4-Difluoro-L-proline

Comparison: N-Boc-3,5-Difluoro-L-tyrosine is unique due to the presence of fluorine atoms at the 3 and 5 positions of the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specific research applications .

Properties

IUPAC Name

3-(3,5-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRXLQAYDCVCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)F)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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